SD-208

Kinase Inhibition Cancer Fibrosis

Select SD-208 for preclinical studies demanding systemic ALK5 inhibition via oral gavage. Unlike early-generation inhibitors (e.g., SB-431542), SD-208 demonstrates validated oral bioavailability and robust in vivo efficacy, including prolonged survival in glioma models and reduced metastasis in breast/pancreatic cancers. Its unique dual-activity against PKD expands research utility into prostate cancer xenografts, inducing G2/M arrest at well-tolerated doses. Crucially, SD-208 reverses TGF-β-mediated immunosuppression by enhancing NK/CD8+ T-cell lytic activity, making it the definitive tool for immuno-oncology mechanism studies.

Molecular Formula C17H10ClFN6
Molecular Weight 352.8 g/mol
CAS No. 627536-09-8
Cat. No. B1681695
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSD-208
CAS627536-09-8
SynonymsSD-208;  SD 208;  SD208;  TGF-β RI Kinase Inhibitor V.
Molecular FormulaC17H10ClFN6
Molecular Weight352.8 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1Cl)C2=NC3=NC=CN=C3C(=N2)NC4=CC=NC=C4)F
InChIInChI=1S/C17H10ClFN6/c18-10-1-2-13(19)12(9-10)15-24-16-14(21-7-8-22-16)17(25-15)23-11-3-5-20-6-4-11/h1-9H,(H,20,22,23,24,25)
InChIKeyBERLXWPRSBJFHO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / 100 mg / 300 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





SD-208 for Procurement: TGF-βRI (ALK5) Inhibitor with Quantified Differentiation


SD-208 (CAS: 627536-09-8) is a synthetic small molecule belonging to the 2,4-disubstituted pteridine class, functioning as a potent, ATP-competitive inhibitor of the transforming growth factor-beta receptor I kinase (TGF-βRI), also known as activin receptor-like kinase 5 (ALK5) [1]. Its primary mechanism is the blockade of ATP binding, which prevents the phosphorylation and activation of downstream SMAD2/3 signaling proteins [2]. This compound is widely recognized as a key chemical probe for interrogating TGF-β signaling in oncology, fibrosis, and immunology research due to its well-characterized selectivity and oral bioavailability .

Why ALK5 Inhibitors Like SD-208 Are Not Interchangeable: A Procurement Risk Assessment


While multiple small molecules target the ALK5 kinase domain, significant quantitative differences in potency, selectivity, and in vivo utility preclude simple substitution. Inhibitors such as SB-431542, LY-2157299 (galunisertib), and A-83-01 exhibit distinct IC50 values, off-target profiles, and pharmacokinetic properties that directly impact experimental outcomes and reproducibility . A compound selected based on cost or availability alone, without verification of its specific inhibition constants and validated in vivo dosing regimen, risks generating misleading or uninterpretable data due to insufficient target engagement or off-target toxicity [1]. Therefore, selecting SD-208 must be based on its specific, quantifiable performance parameters rather than its membership in the ALK5 inhibitor class.

Quantitative Evidence Differentiating SD-208 from Comparator ALK5 Inhibitors


Potency: SD-208 Demonstrates Sub-50 nM IC50 Against ALK5

In direct cell-free kinase assays, SD-208 inhibits TGF-βRI (ALK5) with an IC50 of 48 nM, which is approximately 2-fold more potent than the widely used inhibitor SB-431542 (IC50 = 94 nM) and similar in potency to the clinical candidate galunisertib (LY-2157299, IC50 = 56 nM) . This indicates that lower concentrations of SD-208 are required to achieve comparable target engagement in vitro.

Kinase Inhibition Cancer Fibrosis

Selectivity Profile: Distinct Spectrum Compared to Pan-ALK Inhibitors

SD-208 exhibits >100-fold selectivity for ALK5 over TGF-βRII, a key feature for studies requiring specific blockade of the type I receptor . In contrast, the pan-ALK inhibitor A-83-01 potently inhibits ALK4 (IC50 = 45 nM) and ALK7 (IC50 = 7.5 nM) in addition to ALK5 (IC50 = 12 nM) . While A-83-01 is more potent against ALK5, its broader activity against related receptors can complicate the interpretation of phenotypic outcomes, making SD-208 a more specific tool for isolating TGF-βRI-dependent functions.

Kinase Selectivity Chemical Probe Target Validation

In Vivo Activity: Validated Oral Bioavailability and Survival Benefit

A key differentiator for SD-208 is its validated oral bioavailability and established in vivo efficacy in multiple tumor models. In an orthotopic glioma model, oral administration of SD-208 significantly prolonged median survival from 18.6 days in control mice to 25.1 days in treated mice (p<0.05) [1]. This in vivo efficacy, achieved via oral dosing, is a critical distinction from many early ALK5 inhibitors (e.g., SB-431542) which have poor oral bioavailability and are primarily limited to in vitro applications .

In Vivo Pharmacology Oral Bioavailability Oncology

Dual Pharmacology: TGF-βRI and Protein Kinase D (PKD) Inhibition

Beyond its primary target, SD-208 has been identified as a potent, ATP-competitive inhibitor of Protein Kinase D (PKD) with low nanomolar activity in cells [1]. This dual pharmacology is quantitatively relevant for specific applications, such as prostate cancer research, where SD-208 administered orally at 60 mg/kg twice daily for 24 days significantly abrogated the growth of PC3 subcutaneous tumor xenografts in nude mice [2]. This off-target activity distinguishes it from other ALK5-selective inhibitors like galunisertib, which are not known to potently inhibit PKD .

Polypharmacology Prostate Cancer Kinase Inhibitor

Evidence-Based Application Scenarios for SD-208 Procurement


In Vivo Oncology Studies Requiring an Orally Bioavailable ALK5 Inhibitor

SD-208 is the optimal selection for preclinical oncology studies in mice that require systemic inhibition of ALK5 via a convenient oral route of administration. Its validated oral bioavailability and well-defined efficacy in prolonging survival in glioma models and inhibiting tumor growth and metastasis in mammary and pancreatic cancer models provide a clear experimental blueprint [1]. This contrasts with early-generation ALK5 inhibitors like SB-431542, which are unsuitable for in vivo use .

Investigating TGF-β-Driven Immunosuppression in the Tumor Microenvironment

Researchers should select SD-208 for ex vivo and in vivo studies focused on reversing TGF-β-mediated immunosuppression. Its use has been shown to enhance the lytic activity of natural killer (NK) cells and CD8+ T cells against glioma cells, and to shift the cytokine profile from immunosuppressive (IL-10) to immunostimulatory (IFN-γ, TNF-α) [2]. This evidence makes it a valuable tool for probing mechanisms of immune evasion and evaluating combination therapies.

Studies of Dual TGF-βRI and PKD Signaling in Prostate and Pancreatic Cancer

SD-208 is uniquely positioned for research in cancers where both the TGF-β and PKD pathways contribute to tumor progression. Its dual-inhibition profile has been shown to induce G2/M cell cycle arrest and inhibit the growth of prostate cancer xenografts in vivo at well-tolerated oral doses [3]. This polypharmacology, absent in more selective ALK5 inhibitors like galunisertib, can be leveraged to investigate synergistic therapeutic effects .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for SD-208

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.